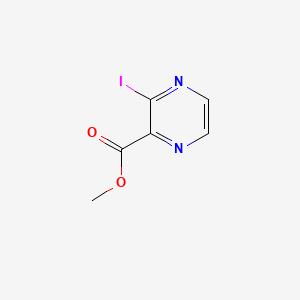

Methyl 3-iodopyrazine-2-carboxylate

Overview

Description

“Methyl 3-iodopyrazine-2-carboxylate” is a chemical compound with the CAS Number: 173290-17-0. It has a molecular weight of 264.02 and its IUPAC name is methyl 3-iodo-2-pyrazinecarboxylate . It is a solid substance .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5IN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Synthesis of N-Substituted Nicotinamides and Related Compounds : Methyl 3-iodopyrazine-2-carboxylate has been used in palladium-catalyzed aminocarbonylation reactions, leading to the synthesis of N-substituted nicotinamides and related compounds. These compounds are of potential biological importance (Takács et al., 2007).

Synthesis of Pteridin-4-ones : It's used for the synthesis of Pteridin-4-ones from 3-amino-2-pyrazincarbonsäuremethylester and Pyrazino[3,1]oxazin-4-onen. This demonstrates its utility in creating complex heterocyclic compounds (Wamhoff & Kroth, 1994).

Carboxylation of Arenes with CO2 : this compound is used in Rhodium(I)-catalyzed carboxylation of unactivated aryl C-H bonds under atmospheric pressure of carbon dioxide. This is a novel application in the field of carbon dioxide fixation (Mizuno et al., 2011).

Synthesis of Novel 2′-Deoxy Pyrazine C-Nucleosides : It's used in the palladium-catalyzed cross-couplings, leading to the formation of novel 2′-deoxy pyrazine C-nucleosides. This showcases its role in nucleoside analog synthesis (Walker et al., 1997).

Anticonvulsant Activity : Derivatives of this compound have been synthesized and tested for anticonvulsant activity, indicating its potential application in drug development (Unverferth et al., 1998).

Synthesis of Mixed-Metal Coordination Polymers : It has been used in the synthesis of novel Cu(II)-Ag(I) mixed-metal coordination polymers, demonstrating its application in material science and inorganic chemistry (Dong et al., 2000).

Antimicrobial Activity : Methyl-2-aminopyridine-4-carboxylate derivatives, related to this compound, have been synthesized and showed good in vitro antimicrobial activity, indicating its potential in developing new antimicrobial agents (Nagashree et al., 2013).

Safety and Hazards

“Methyl 3-iodopyrazine-2-carboxylate” is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Properties

IUPAC Name |

methyl 3-iodopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPHVSWNACFXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727503 | |

| Record name | Methyl 3-iodopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173290-17-0 | |

| Record name | Methyl 3-iodopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B598333.png)

![trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598334.png)

![9H-Pyrrolo[2,3-b:5,4-c/']dipyridine-6-carbonitrile, 3-broMo-5-hydroxy-9-(phenylsulfonyl)-](/img/no-structure.png)